2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
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Overview
Description
2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a chemical compound with the molecular formula C9H5Cl3N2O. It is a solid at room temperature and is known for its applications in various fields of scientific research . The compound is characterized by the presence of a trichloromethyl group attached to a pyrrolo[2,3-b]pyridine moiety, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with trichloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution: The trichloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Grignard reagents (e.g., phenylmagnesium bromide) are commonly used for the reduction reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Reduction Product: 2,2-Dichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The trichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates . These intermediates can further react with other molecules, leading to various chemical transformations . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is unique due to the presence of both a trichloromethyl group and a pyrrolo[2,3-b]pyridine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2O/c10-9(11,12)7(15)6-4-14-8-5(6)2-1-3-13-8/h1-4H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVWKOWEOBZQCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C(Cl)(Cl)Cl)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720465 |
Source
|
Record name | 2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70720465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163220-69-7 |
Source
|
Record name | 2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70720465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trichloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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